molecular formula C29H28N6 B11177926 6-(azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine

6-(azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11177926
M. Wt: 460.6 g/mol
InChI Key: NKMZMHMPBUNKOI-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with azepane and naphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine ring, followed by the introduction of azepane and naphthalene groups through nucleophilic substitution reactions. Specific reagents and catalysts are used to facilitate these steps, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)-1-(naphthalen-1-yl)ethan-1-amine
  • 2-(azepan-1-yl (naphthalen-1-yl) methyl) phenol

Uniqueness

Compared to similar compounds, 6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine stands out due to its triazine core, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H28N6

Molecular Weight

460.6 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N,4-N-dinaphthalen-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H28N6/c1-2-8-20-35(19-7-1)29-33-27(30-25-17-9-13-21-11-3-5-15-23(21)25)32-28(34-29)31-26-18-10-14-22-12-4-6-16-24(22)26/h3-6,9-18H,1-2,7-8,19-20H2,(H2,30,31,32,33,34)

InChI Key

NKMZMHMPBUNKOI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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